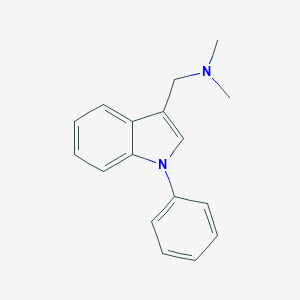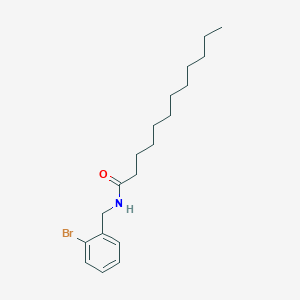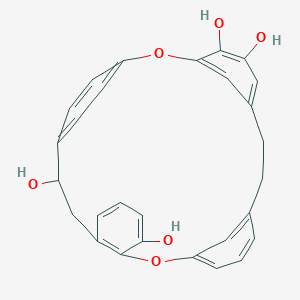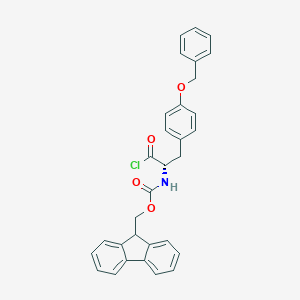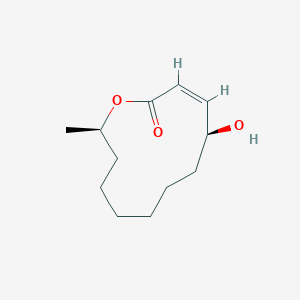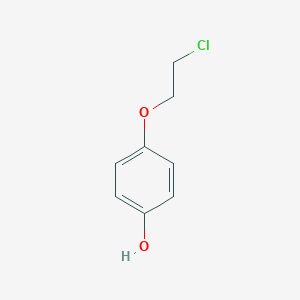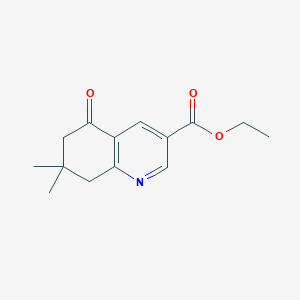
Ethyl-7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin-3-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Troclosen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Als Desinfektionsmittel in Laborumgebungen eingesetzt, um Geräte und Oberflächen zu sterilisieren.
Medizin: Wird zur Sterilisation von medizinischen Instrumenten und Oberflächen verwendet, um Infektionen vorzubeugen.
Industrie: Anwendung in Wasseraufbereitungsprozessen zur Reinigung von Trinkwasser und Schwimmbädern.
5. Wirkmechanismus
Troclosen entfaltet seine Wirkung durch die Freisetzung von Chlorgas, wenn es mit Wasser in Kontakt kommt. Das Chlorgas wirkt als starkes Oxidationsmittel, stört die Zellstrukturen von Mikroorganismen und führt zu deren Inaktivierung oder Tod . Dieser Mechanismus macht Troclosen zu einem wirksamen Desinfektionsmittel und Biozid.
Ähnliche Verbindungen:
- Kaliumdichloorisocyanurat
- Calciumdichlorisocyanurat
- Lithiumdichloorisocyanurat
- Bariumdichloorisocyanurat
Vergleich: Troclosen ist einzigartig in seiner hohen Wasserlöslichkeit und seiner Fähigkeit, Chlor mit einer relativ konstanten Geschwindigkeit freizusetzen, wodurch es effizienter ist als andere ähnliche Verbindungen wie Halazon . Seine Wirksamkeit als Desinfektionsmittel und seine breite Palette an Anwendungen in verschiedenen Bereichen unterstreichen seine Vielseitigkeit und Bedeutung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Troclosene is synthesized through the chlorination of cyanuric acid. The process involves the reaction of cyanuric acid with chlorine gas, resulting in the formation of dichloroisocyanuric acid, which is then neutralized with sodium hydroxide to produce sodium dichloroisocyanurate .
Industrial Production Methods: In industrial settings, troclosene is produced by dissolving cyanuric acid in water and adding chlorine gas under controlled conditions. The resulting dichloroisocyanuric acid is then filtered and neutralized with sodium hydroxide to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Troclosen unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist ein starkes Oxidationsmittel und reagiert mit Wasser, um Chlorgas freizusetzen, das für seine desinfizierenden Eigenschaften verantwortlich ist .
Häufige Reagenzien und Bedingungen:
Substitution: Es reagiert mit Übergangsmetallsalzen wie Kupfersulfat, um komplexe Salze wie Natriumkupferdichlorisocyanurat zu bilden.
Hauptprodukte:
Oxidation: Singulett-Sauerstoff und andere reaktive Sauerstoffspezies.
Substitution: Komplexe Salze wie Natriumkupferdichlorisocyanurat.
Wirkmechanismus
Troclosene exerts its effects through the release of chlorine gas when it comes into contact with water. The chlorine gas acts as a strong oxidizing agent, disrupting the cellular structures of microorganisms and leading to their inactivation or death . This mechanism makes troclosene an effective disinfectant and biocide.
Vergleich Mit ähnlichen Verbindungen
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.
Eigenschaften
IUPAC Name |
ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIRHYGGDDMHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544743 | |
| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106944-52-9 | |
| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



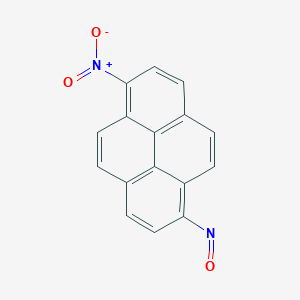
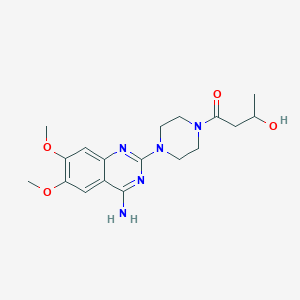
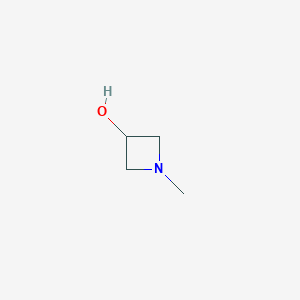
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
